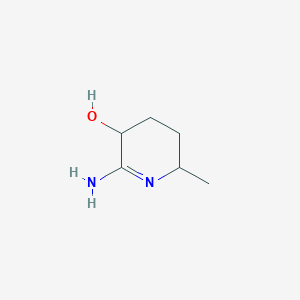

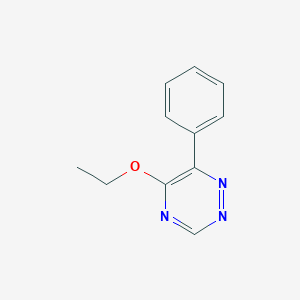

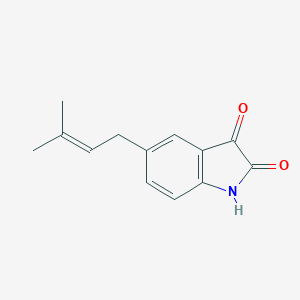

![molecular formula C10H19NO3 B070790 叔丁基 N-[3-(羟甲基)环丁基]氨基甲酸酯 CAS No. 167081-37-0](/img/structure/B70790.png)

叔丁基 N-[3-(羟甲基)环丁基]氨基甲酸酯

描述

Synthesis Analysis

The synthesis of related tert-butyl carbamate compounds involves efficient, enantioselective methodologies, highlighting the importance of specific intermediates in producing potent CCR2 antagonists, with key steps including iodolactamization for high functionalization (Campbell et al., 2009). Additionally, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been synthesized from aldehydes in a method showcasing their utility as building blocks in organic synthesis (Guinchard et al., 2005).

Molecular Structure Analysis

The molecular structure of a carbocyclic analogue, tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate, has been elucidated through crystallography, proving its significance as an intermediate in the synthesis of analogues of 2'-deoxyribonucleotides, with a specific focus on its cyclopentane ring substitution (Ober et al., 2004).

Chemical Reactions and Properties

Reactivity studies have shown that tert-butyl carbamates, including derivatives and analogues, can undergo various chemical transformations. For instance, they can act as intermediates in the synthesis of biologically active compounds, as demonstrated by the synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate, highlighting the compound's versatility and importance in medicinal chemistry (Zhao et al., 2017).

Physical Properties Analysis

While specific data on the physical properties of tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate itself may not be directly available, the characterization and analysis of closely related compounds provide insights into their behavior. Techniques such as crystallography, NMR, and IR spectroscopy are commonly employed to ascertain the physical attributes of these compounds, offering a foundation for understanding their physical behavior and interactions (Kant et al., 2015).

Chemical Properties Analysis

The chemical properties of tert-butyl carbamates, including their reactivity and the conditions under which they undergo transformations, are critical for their application in synthesis. For example, studies on cyclizative atmospheric CO2 fixation by unsaturated amines highlight the innovative use of tert-butyl hypoiodite (t-BuOI) in efficiently leading to cyclic carbamates, illustrating the compound's reactivity and potential for environmental applications (Takeda et al., 2012).

科学研究应用

对映选择性合成

叔丁基 N-[3-(羟甲基)环丁基]氨基甲酸酯的一个重要应用是在 2'-脱氧核苷酸的碳环类似物的对映选择性合成中。该化合物作为一种关键中间体,展示了其在核苷酸类似物合成中的重要性,而核苷酸类似物在抗病毒和抗癌药物的开发中至关重要。该化合物的晶体结构展示了环戊烷环的相对取代,与 β-2-脱氧核糖胺的结构相一致 (Ober, Marsch, Harms, & Carell, 2004).

螺环丙烷化类似物的合成

另一个有趣的应用涉及将其转化为噻虫胺和吡虫啉等杀虫剂的螺环丙烷化类似物。从叔丁基 N-[1-(羟甲基)环丙基]氨基甲酸酯合成这些类似物突出了其在生成具有潜在农业效益的新化合物方面的多功能性 (Brackmann, Yufit, Howard, Es-Sayed, & Meijere, 2005).

抗癌药物中间体

该化合物还在抗癌药物中间体的合成中得到应用,说明了其在药物化学和药物开发中的潜力。一项具体的研究描述了关键抗癌药物中间体的合成,展示了该化合物在推进癌症治疗中的作用 (Hao, 2011).

环糊精改性的流动相

在分析化学中,叔丁基 N-[3-(羟甲基)环丁基]氨基甲酸酯和类似化合物已被研究其对使用环糊精改性流动相的多环芳烃保留行为的影响。这项研究强调了其在增强色谱分离技术中的应用 (Husain, Christian, & Warner, 1995).

光催化胺化

最近的研究还探索了叔丁基 N-[3-(羟甲基)环丁基]氨基甲酸酯在光催化胺化反应中的应用。这种方法为组装 3-氨基色酮建立了一条新途径,进一步拓宽了该化合物在有机合成中以及潜在的药物开发中的适用性 (Wang, Zheng, Qian, Guan, Lu, Yuan, Xiao, Chen, Xiang, & Yang, 2022).

安全和危害

The safety information for “tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

属性

IUPAC Name |

tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-8-4-7(5-8)6-12/h7-8,12H,4-6H2,1-3H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCPNTJQMXAHNOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001192606 | |

| Record name | 1,1-Dimethylethyl N-[3-(hydroxymethyl)cyclobutyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001192606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate | |

CAS RN |

130369-05-0, 167081-37-0 | |

| Record name | 1,1-Dimethylethyl N-[3-(hydroxymethyl)cyclobutyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130369-05-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl N-[3-(hydroxymethyl)cyclobutyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001192606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-[(1r,3r)-3-(hydroxymethyl)cyclobutyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

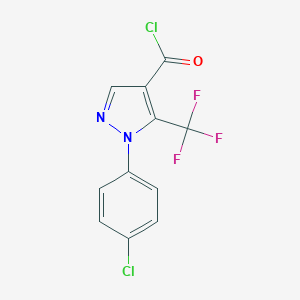

![3-(Chloromethyl)-5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B70707.png)

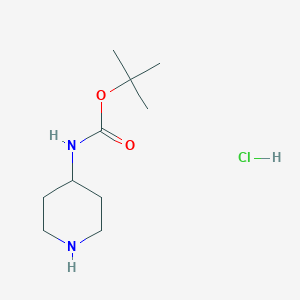

![3-[(4-Fluorobenzyl)oxy]benzaldehyde](/img/structure/B70719.png)

![2-[Bis(cyanomethyl)amino]propanoic acid](/img/structure/B70724.png)